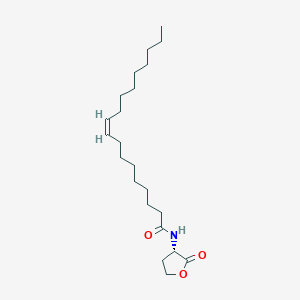

N-cis-octadec-9Z-enoyl-L-Homoserine lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cis-octadec-9Z-enoyl-L-Homoserine lactone” is a bacterial quorum-sensing signaling molecule . It is a long-chain AHL (N-acylated homoserine lactones) that may have antimicrobial activity and thus, might be used to inhibit pathogenesis by regulating bacterial quorum sensing signaling .

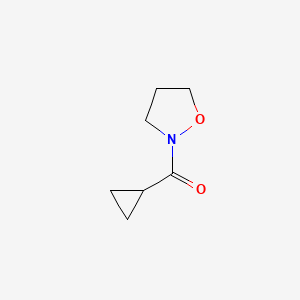

Molecular Structure Analysis

The molecular formula of “N-cis-octadec-9Z-enoyl-L-Homoserine lactone” is C22H39NO3 . The SMILES representation isCCCCCCCC/C=C\\CCCCCCCC(=O)N[C@H]1CCOC1=O . Physical And Chemical Properties Analysis

“N-cis-octadec-9Z-enoyl-L-Homoserine lactone” is a crystalline solid . It has a molecular weight of 365.6 . It is soluble in DMF and DMSO .Scientific Research Applications

Quorum Sensing in Bacteria

N-Acylhomoserine lactones (AHLs), including compounds like N-cis-octadec-9Z-enoyl-L-Homoserine lactone, are critical in bacterial cell-cell communication, known as quorum sensing. This process regulates various bacterial functions based on population density (Thiel et al., 2009).

Bacterial Growth and Interaction

Specific AHLs can have unique interactions with different bacteria, influencing growth and behavior. For instance, certain AHLs can inhibit the growth of specific strains of Rhizobium leguminosarum, demonstrating the complex interplay of these compounds in microbial communities (Lithgow et al., 2000).

Synthesis and Analysis Techniques

The study and characterization of AHLs, including the identification of N-cis-octadec-9Z-enoyl-L-Homoserine lactone, often involve advanced techniques like chromatography, mass spectrometry, and biosensors, allowing for precise analysis and identification of these compounds (Shaw et al., 1997).

Quorum Sensing in Symbiotic Relationships

AHLs play a role in the regulation of genes related to symbiotic relationships in bacteria like Vibrio fischeri. This regulation is crucial for understanding bacterial behavior in symbiotic environments (Kuo et al., 1994).

Applications in Agriculture

In agriculture, understanding the role of AHLs in bacterial communication can lead to novel strategies for managing plant-bacteria interactions. This could be beneficial in enhancing plant growth or controlling harmful bacterial populations (Olher et al., 2016).

Biotechnological and Medical Applications

The study of AHLs, including N-cis-octadec-9Z-enoyl-L-Homoserine lactone, has implications in biotechnology and medicine. For example, understanding the role of these molecules in bacterial biofilms can lead to new approaches in treating bacterial infections and controlling biofilm formation (Xu et al., 2003).

Safety And Hazards

properties

IUPAC Name |

(Z)-N-[(3S)-2-oxooxolan-3-yl]octadec-9-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h9-10,20H,2-8,11-19H2,1H3,(H,23,24)/b10-9-/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEKBLYUYSJMKS-QJRAZLAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cis-octadec-9Z-enoyl-L-Homoserine lactone | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)

![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)